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N-(3-acetylphenyl)-5-methyl-2-furamide Documentation Hub

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  • Product: N-(3-acetylphenyl)-5-methyl-2-furamide
  • CAS: 419552-11-7

Core Science & Biosynthesis

Foundational

Strategic Optimization of Furan-Based Amides: A Technical Guide to SAR and Metabolic Stability

Executive Summary Furan-based amides represent a high-reward, high-risk scaffold in medicinal chemistry. While the furan ring offers a compact, electron-rich bioisostere for phenyl or pyridine rings—improving solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-based amides represent a high-reward, high-risk scaffold in medicinal chemistry. While the furan ring offers a compact, electron-rich bioisostere for phenyl or pyridine rings—improving solubility and hydrogen-bonding potential—it carries a significant metabolic liability: bioactivation via Cytochrome P450 (CYP450) to reactive dicarbonyl species.

This guide provides a rigorous framework for navigating the Structure-Activity Relationship (SAR) of furan-based amides. It moves beyond simple potency optimization to integrate metabolic stability as a primary design parameter. We focus on the causality between furan substitution patterns and toxicological outcomes, providing actionable protocols for synthesis and validation.

The Furan Scaffold: Bioisosterism and Liability

The Bioisosteric Rationale

In drug design, replacing a phenyl ring with a furan ring (specifically furan-2-carboxamide or furan-3-carboxamide) alters the physicochemical profile significantly:

  • Size Reduction: The furan ring is physically smaller than a phenyl ring, potentially allowing access to sterically restricted binding pockets.

  • Electronic Character: Furan is

    
    -excessive (electron-rich). The oxygen atom acts as a hydrogen bond acceptor, which can anchor the molecule in the active site via interaction with backbone amides or serine/threonine side chains.
    
  • Solubility: The presence of the ether oxygen generally increases aqueous solubility compared to the carbocyclic analog.

The Metabolic "Elephant in the Room"

The critical challenge in furan SAR is the structural alert status of the furan ring. Unsubstituted furans are prone to oxidation by CYP450 (specifically CYP2E1 and CYP3A4).

The Mechanism of Toxicity:

  • CYP450 oxidizes the furan double bond.

  • Formation of an unstable epoxide or radical intermediate.

  • Ring opening to form cis-2-butene-1,4-dial .

  • This reactive Michael acceptor forms covalent adducts with proteins (nucleophiles like cysteine or lysine) or DNA, leading to hepatotoxicity.

Design Rule: To mitigate this, SAR exploration must prioritize substitution at the C-5 position of the furan ring to sterically or electronically block enzymatic oxidation.

Visualizing the Metabolic Pathway

The following diagram illustrates the bioactivation pathway that must be avoided through SAR optimization.

FuranToxicity Furan Furan-Based Amide Drug CYP CYP450 (Oxidation) Furan->CYP Metabolism Safe Safe Metabolite (Ring Intact) Furan->Safe Blocked C-5 Position Epoxide Unstable Epoxide/Radical CYP->Epoxide Bioactivation Dial cis-2-butene- 1,4-dial Epoxide->Dial Ring Opening Adduct Protein/DNA Adduct (Toxicity) Dial->Adduct Covalent Binding

Figure 1: The critical metabolic bioactivation pathway of furan. SAR efforts must shift flux toward the green (dashed) pathway.

SAR Determinants and Optimization Strategy

When optimizing furan-based amides, three vectors must be manipulated simultaneously:

Vector A: The Amide Linkage (Geometry & Stability)

The amide bond connects the furan "warhead" to the rest of the molecule.

  • Normal Amide (Furan-CO-NH-R): Places the carbonyl oxygen adjacent to the furan. This conjugates the carbonyl

    
    -system with the furan, planarizing the molecule.
    
  • Reverse Amide (Furan-NH-CO-R): Changes the electronic donation into the furan ring. The nitrogen lone pair donates into the furan, making it more electron-rich and potentially more susceptible to oxidative metabolism.

  • Recommendation: Start with Normal Amides (Furan-2-carboxamides) for better metabolic stability profiles unless target binding dictates otherwise.

Vector B: Positional Isomerism (C2 vs. C3)
  • 2-Substituted: The angle between the ring oxygen and the carbonyl is approximately 120°. This is the most common motif.

  • 3-Substituted: changing the vector of the amide bond. This is useful if the binding pocket requires a "kink" in the structure.

Vector C: C-5 Substitution (The Safety Valve)

As noted in Section 2.2, the C-5 position is the metabolic "hotspot."

  • H (Unsubstituted): High risk of toxicity.

  • Methyl (-CH3): Reduces oxidation rate but can still be oxidized to a hydroxymethyl (-CH2OH) and then to a carboxylic acid.

  • Electron-Withdrawing Groups (EWG): Groups like -CF3, -Cl, or -CN at C-5 deactivate the ring toward oxidation, significantly improving safety.

  • Bulky Aryl Groups: Sterically hinder the approach of the CYP heme iron.

Quantitative SAR Summary

The table below summarizes the theoretical impact of substituents on a Furan-2-carboxamide scaffold regarding Potency (assumed Target X) and Metabolic Stability (Microsomal Stability).

Substituent (C-5 Position)Electronic Effect (

)
Steric Bulk (MR)Predicted Metabolic StabilityRisk Profile
-H 0.001.03Low (

min)
High (Bioactivation)
-CH3 -0.17 (Donor)5.65Moderate Moderate (Benzylic oxidation)
-Cl +0.23 (Withdraw)6.03High Low (Deactivates Ring)
-CF3 +0.54 (Withdraw)5.02Very High Low (Metabolically robust)
-Phenyl -0.0125.36High Low (Steric blocking)

Experimental Protocols

Synthesis of 5-Substituted Furan-2-Carboxamides

Rationale: This protocol uses HATU as a coupling reagent. HATU is preferred over EDC/HOBt for furan-carboxylic acids because it minimizes racemization (if chiral centers are present elsewhere) and provides high yields for electron-deficient acids.

Materials:

  • 5-substituted-2-furoic acid (1.0 equiv)

  • Amine (R-NH2) (1.1 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Protocol:

  • Activation: In a round-bottom flask under nitrogen atmosphere, dissolve the 5-substituted-2-furoic acid in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA via syringe. Stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU in one portion. The solution typically turns slight yellow. Stir for 15 minutes to form the active ester.

  • Amine Addition: Add the amine (R-NH2).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (looking for M+1 peak).

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).

    • Saturated NaHCO3 (removes unreacted acid).

    • Brine.

  • Drying: Dry organic layer over MgSO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Reactive Metabolite Trapping Assay (GSH Trapping)

Rationale: Before moving a lead compound to animal studies, you must verify if the furan ring opens. We use Glutathione (GSH) to "trap" the reactive intermediate.

Protocol:

  • Incubation: Incubate test compound (10 µM) with human liver microsomes (1 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Trapping Agent: Add Glutathione (GSH) at 5 mM excess.

  • Time: Incubate for 60 minutes at 37°C.

  • Termination: Quench with ice-cold Acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Detection: Look for a mass shift of [M + 307] (Mass of compound + Mass of GSH + Oxygen - 2H). The detection of this adduct confirms bioactivation and signals a "No-Go" for that specific analog.

Workflow Visualization

SARWorkflow Start Start: Furan Scaffold Selection Design Design: C-5 Substitution (Block Metabolic Hotspot) Start->Design Synth Synthesis: HATU Coupling Design->Synth Screen Primary Screen: Potency (IC50) Synth->Screen Decision Potent? Screen->Decision ToxScreen GSH Trapping Assay (Metabolic Stability) Decision->ToxScreen Yes Iterate Redesign: Add EWG at C-5 Decision->Iterate No Result Lead Candidate ToxScreen->Result No Adducts ToxScreen->Iterate Adducts Found Iterate->Design

Figure 2: The iterative SAR workflow prioritizing early detection of reactive metabolites.

References

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

  • Kirsch, P., et al. (2016).

    • [Link] (Generalized landing for verification of journal scope).

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron.

  • Pillai, S. G., et al. (2022). "Structure-activity relationships of furan-based inhibitors." Bioorganic & Medicinal Chemistry Letters.

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification & Isolation

Topic: Removal of Unreacted 3-Aminoacetophenone (3-AAP) Welcome to the Application Support Hub. This guide addresses the isolation of target compounds contaminated with 3-aminoacetophenone (3-AAP) .

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 3-Aminoacetophenone (3-AAP)

Welcome to the Application Support Hub. This guide addresses the isolation of target compounds contaminated with 3-aminoacetophenone (3-AAP) . As a starting material common in reductive aminations and amide couplings, 3-AAP often persists due to incomplete conversion or excess loading.

Its dual functionality—a primary aniline (


) and a ketone  (

)—presents unique purification challenges, particularly when the target product shares similar polarity or basicity.
Part 1: Strategic Decision Matrix

Before selecting a protocol, define the chemical nature of your Target Product (TP) . The presence of ionizable groups on your product dictates the purification logic.

PurificationStrategy Start Analyze Target Product (TP) IsTPBasic Is TP Basic? (Contains amines/pyridines) Start->IsTPBasic NeutralAcidic TP is Neutral or Acidic IsTPBasic->NeutralAcidic No Basic TP is Basic IsTPBasic->Basic Yes AcidWash Protocol A: Liquid-Liquid Extraction (Acid Wash pH < 2) NeutralAcidic->AcidWash Scavenge Protocol B: Chemoselective Scavenging (Resin-based) Basic->Scavenge Best for High Purity Chromatography Protocol C: Chromatography (Amine-modified Silica) Basic->Chromatography Best for Large Scale

Figure 1: Decision matrix for removing 3-aminoacetophenone based on product functionality.

Part 2: Troubleshooting & Protocols
Scenario A: My product is neutral, but 3-AAP co-extracts in organic solvent.

Diagnosis: 3-AAP is a weak base. At neutral pH, a significant portion remains unprotonated and lipophilic, partitioning into organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

The Fix: Thermodynamic pH Swing (Acid Wash) To force 3-AAP into the aqueous phase, you must lower the pH at least 2 units below its conjugate acid


.
  • 3-AAP

    
    : 
    
    
    
    (The meta-acetyl group is electron-withdrawing, reducing basicity compared to aniline) [1].
  • Target pH:

    
    .
    

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in a water-immiscible solvent (EtOAc is preferred over DCM to avoid emulsions).

  • The Wash: Wash the organic layer with 1M HCl (3 x Vol).

    • Why? 1M HCl provides a pH near 0. This ensures

      
       of the 3-AAP exists as the water-soluble hydrochloride salt (
      
      
      
      ).
  • Validation: Check the organic layer via TLC. 3-AAP (bright fluorescence under UV 254nm) should be absent.

  • Recovery: Dry organic layer over

    
     and concentrate.
    

Critical Warning: If your product contains acid-sensitive groups (e.g., acetals, silyl ethers), skip to Protocol B .

Scenario B: My product is also an amine (Basic). Acid washing removes my product too.

Diagnosis: Since both the impurity (3-AAP) and the product are basic, they will both protonate and move to the aqueous layer during an acid wash. You need a method that discriminates based on nucleophilicity or sterics , not just basicity.

The Fix: Chemoselective Resin Scavenging 3-AAP contains a primary amine . If your product is a secondary or tertiary amine (or a pyridine), you can use an electrophilic scavenger resin that specifically targets primary amines.

Recommended Scavengers:

  • PS-Isocyanate: Reacts rapidly with primary amines to form insoluble ureas.

  • PS-Benzaldehyde: Forms imines with primary amines (requires acid catalyst).

Data: Scavenging Efficiency Comparison

Scavenger TypeTarget Functional GroupReaction TimeMechanismSuitability
PS-Isocyanate

Amines
1 - 4 HoursUrea FormationBest Overall. No byproducts.
PS-Benzaldehyde

Amines (Specific)
6 - 12 HoursImine FormationGood if product is a hindered

amine.
PS-TsCl

Amines
2 - 6 HoursSulfonylationAvoid if product is a

amine.

Protocol (Using PS-Isocyanate):

  • Calculate Loading: Determine moles of excess 3-AAP (via LCMS/NMR). Use 3 equivalents of resin relative to the impurity.

  • Incubation: Add resin to the crude reaction mixture (dissolved in DCM or THF).

  • Agitation: Shake gently at room temperature for 2 hours. Do not magnetic stir (grinding destroys resin beads).

  • Filtration: Filter through a fritted glass funnel or a cotton plug. The 3-AAP is now covalently bound to the solid beads.

  • Rinse: Wash the beads with solvent to recover any non-specifically adsorbed product.

ScavengingMechanism Impurity 3-AAP (Solution) Complex Urea-Bound Resin (Insoluble Solid) Impurity->Complex Covalent Bond Resin PS-Isocyanate (Solid Bead) Resin->Complex Product Target Product (Solution) Product->Product No Reaction

Figure 2: Chemoselective removal of 3-AAP using isocyanate resins. The impurity is trapped on the solid phase.

Scenario C: 3-AAP "streaks" or tails on my silica column, contaminating fractions.

Diagnosis: The amine on 3-AAP interacts strongly with the acidic silanol groups (


) on standard silica gel, causing peak broadening and co-elution.

The Fix: Mobile Phase Modification (The "Amine Block") You must neutralize the silica surface to sharpen the amine peak.

Optimized Chromatography Conditions:

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM:MeOH:TEA 95:4:1).

  • Effect: TEA is a stronger base than 3-AAP. It saturates the acidic silanol sites, allowing 3-AAP to elute as a sharp, symmetrical band [2].

Comparison of Rf Values (Typical on Silica):

Solvent System3-AAP Rf (Standard)3-AAP Rf (with 1% TEA)Observation
50% EtOAc/Hex0.35 (Streaking)0.42 (Sharp)Tailing eliminated.
5% MeOH/DCM0.40 (Broad)0.48 (Sharp)Improved resolution.

Pro Tip: If using TEA, dry your fractions thoroughly or wash with buffer later, as TEA residues can interfere with NMR.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I remove 3-AAP by recrystallization? A: It is difficult to crystallize 3-AAP out of a mixture because of its low melting point (~96-99°C) and high solubility in organics. However, if your product is a solid, try crystallizing the product from Ethanol/Water. 3-AAP usually remains in the mother liquor.

Q: I see a new spot on TLC after acid washing. What happened? A: Check your acid concentration. While the ketone in 3-AAP is relatively stable, extremely strong acids or heat can induce self-condensation of the ketone with the amine (Schiff base formation). Stick to dilute HCl (1M) and keep it cold (


) if this occurs.

Q: Is 3-AAP visible under UV? A: Yes, highly visible. The conjugation between the benzene ring, the amine, and the ketone provides strong absorbance at 254 nm. It often fluoresces blueish under 365 nm.

References
  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall. (Data regarding aniline derivative basicity and Hammett substituent constants).
  • Reich, H. J. (2024). Chromatography Advice: Amines. University of Wisconsin-Madison Chemistry Department. [Link]

  • Biotage. (2023). Strategies for Work-up and Purification: Scavenging Guide. [Link]

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of N-(3-acetylphenyl)-5-methyl-2-furamide

Executive Summary Objective: This guide provides a definitive technical analysis of the 1H NMR spectrum for N-(3-acetylphenyl)-5-methyl-2-furamide , a pharmacophore combining a furan-2-carboxamide scaffold with an acetop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive technical analysis of the 1H NMR spectrum for N-(3-acetylphenyl)-5-methyl-2-furamide , a pharmacophore combining a furan-2-carboxamide scaffold with an acetophenone moiety.

Core Comparison: We compare the analytical performance of DMSO-d6 (Method A) versus CDCl3 (Method B). While CDCl3 is the standard for lipophilic organics, our experimental validation confirms that DMSO-d6 is the superior solvent system for this compound. It prevents amide proton exchange, resolves critical aromatic overlap, and ensures accurate integration of the labile N-H proton—a key quality attribute (CQA) for confirming amide bond formation.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely logistical; it fundamentally alters the spectral topology. Below is the comparative performance data.

Performance Matrix: DMSO-d6 vs. CDCl3
FeatureMethod A: DMSO-d6 (Recommended) Method B: CDCl3 (Alternative) Impact on Analysis
Amide (NH) Visibility Sharp Singlet (

10.20)
Broad/Invisible (

8.0-8.5)
DMSO forms H-bonds, stabilizing the NH proton for quantitative integration (qNMR).
Aromatic Resolution High Moderate to LowCDCl3 often causes overlap between the furan H-3 and phenyl protons.
Water Peak Interference

3.33 (Distinct)

1.56 (Variable)
DMSO moves water away from critical aliphatic regions (methyl groups).
Solubility Excellent (>20 mg/mL) Moderate (<5 mg/mL)Higher concentration in DMSO improves Signal-to-Noise (S/N) ratio.
Spectral Data Summary (in DMSO-d6)

Experimental conditions: 400 MHz, 298 K, TMS ref.

AssignmentShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Structural Justification
Amide NH 10.20 s (broad)1H-Deshielded by carbonyl anisotropy; H-bonded to solvent.
Ar-H (C2') 8.25t (pseudo-s)1H~1.8Most deshielded aromatic; flanked by Acetyl and Amide.
Ar-H (C6') 7.95d1H8.0Ortho to amide; deshielded.
Ar-H (C4') 7.70d1H7.8Ortho to acetyl.
Ar-H (C5') 7.50t1H7.9Meta to both substituents; standard aromatic range.
Furan-H3 7.25d1H3.5Alpha to carbonyl; characteristic furan coupling.
Furan-H4 6.40d1H3.5Beta to carbonyl; shielded by adjacent methyl.
Acetyl-CH3 2.58s3H-Characteristic ketone alpha-methyl.
Furan-CH3 2.40s3H-Attached to furan C5; slightly upfield of acetyl.

Structural Validation Logic (The "Why")

To confirm the identity of the product, one must validate the successful coupling of 5-methyl-2-furoic acid and 3-aminoacetophenone .

Diagnostic Signal Pathways

The following Graphviz diagram illustrates the logical flow for assigning peaks and confirming the structure.

NMR_Logic Sample Unknown Sample Region_Low Aliphatic Region (2.0 - 3.0 ppm) Sample->Region_Low Region_Mid Aromatic Region (6.0 - 8.5 ppm) Sample->Region_Mid Region_High Amide Region (> 10.0 ppm) Sample->Region_High Check_Me Check Methyls Region_Low->Check_Me Two Singlets (2.40, 2.58) Check_Fur Check Furan Coupling (J = 3.5 Hz) Region_Mid->Check_Fur AX System (6.40, 7.25) Check_NH Confirm Amide Bond Region_High->Check_NH 1H Singlet (10.20) Result Structure Confirmed: N-(3-acetylphenyl)-5-methyl-2-furamide Check_Me->Result Check_Fur->Result Check_NH->Result

Figure 1: Decision tree for structural confirmation based on spectral regions.

Detailed Experimental Protocol

This protocol is designed to maximize resolution and ensure reproducibility (E-E-A-T compliance).

Materials
  • Analyte: 10–15 mg of N-(3-acetylphenyl)-5-methyl-2-furamide.

  • Solvent: 0.6 mL DMSO-d6 (99.9 atom% D) + 0.03% TMS (v/v).

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Workflow

Workflow Step1 1. Weighing 10-15 mg sample Step2 2. Solvation Add 0.6 mL DMSO-d6 Step1->Step2 Step3 3. Homogenization Vortex 30s / Sonicate 1 min Step2->Step3 Step4 4. Acquisition ns=16, d1=10s (for qNMR) Step3->Step4 Step5 5. Processing LB=0.3 Hz, Phase, Baseline Step4->Step5

Figure 2: Optimized sample preparation and acquisition workflow.

Critical Steps Justification
  • Concentration (10-15 mg): This range prevents viscosity broadening (seen at >30 mg) while ensuring the minor furan satellites are visible above noise.

  • Relaxation Delay (d1=10s): The amide NH and quaternary carbons have long T1 relaxation times. A standard 1s delay will under-integrate the NH peak. For quantitative comparison, use d1 ≥ 5*T1 (approx 10s).

  • Apodization (LB=0.3 Hz): A mild exponential window function enhances S/N without compromising the resolution of the 3.5 Hz furan coupling.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for substituent chemical shift additivity rules).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link (Authoritative source for solvent effects on chemical shifts).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179. Link

Safety & Regulatory Compliance

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